

"Dabigatran Impurity 13" chemical structure and properties

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Compound of Interest

Compound Name: *Dabigatran Impurity 13*

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Dabigatran Impurity 13: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dabigatran Impurity 13**, identified as N-nitroso dabigatran etexilate. This document summarizes its chemical structure and properties, and details the analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Chemical Structure and Properties

Dabigatran Impurity 13 is a nitrosamine impurity that can form during the synthesis, storage, or handling of Dabigatran Etexilate.^[1] It is formed by the reaction of the secondary amine present in the dabigatran etexilate molecule with nitrosating agents, particularly under acidic conditions.^{[1][2]}

Table 1: Chemical and Physical Properties of **Dabigatran Impurity 13** (N-nitroso dabigatran etexilate)

Property	Value	Source
Systematic Name	Ethyl 3-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate	[3]
Molecular Formula	C ₃₄ H ₄₀ N ₈ O ₆	[1][4]
Molecular Weight	656.74 g/mol	[1]
CAS Number	2892260-29-4	[1]
Appearance	Not specified in search results	
Solubility	Not specified in search results	

Below is the chemical structure of N-nitroso dabigatran etexilate.

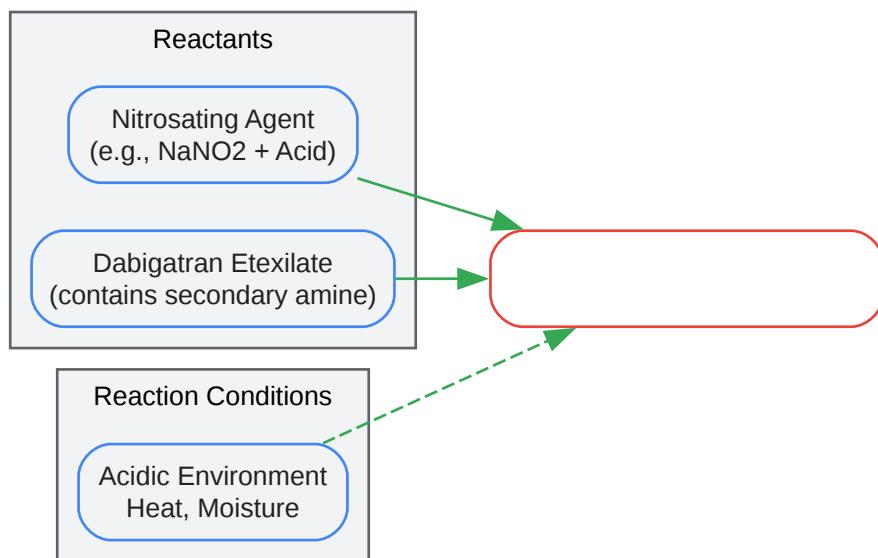
Caption: Chemical structure of N-nitroso dabigatran etexilate.

Experimental Protocols

Synthesis of N-nitroso dabigatran etexilate

A specific, detailed experimental protocol for the synthesis of N-nitroso dabigatran etexilate is not publicly available in the reviewed literature. However, its formation is understood to occur via the nitrosation of the secondary amine in the dabigatran etexilate molecule.[1][2] This reaction generally involves the interaction of dabigatran etexilate with a nitrosating agent, such as nitrous acid (formed *in situ* from a nitrite salt and an acid), under appropriate conditions.[1]

A generalized conceptual workflow for its formation is presented below.



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Caption: Conceptual pathway for the formation of N-nitroso dabigatran etexilate.

Analytical Method for Quantification

A sensitive and selective method for the quantification of N-nitroso dabigatran etexilate in dabigatran etexilate mesylate drug substance has been developed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).^[2]

Table 2: Summary of LC-MS/MS Analytical Method Parameters

Parameter	Condition	Source
Instrumentation	Agilent 1290 Infinity II LC coupled to Agilent 6495C Triple Quadrupole LC/MS	[2]
Column	Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 μ m)	[5]
Mobile Phase A	Ammonium trifluoroacetate and formic acid in water	[5]
Mobile Phase B	Methanol and Acetonitrile (80:20, v/v)	[5]
Flow Rate	0.6 mL/min	[6]
Injection Volume	5 μ L	[2]
Column Temperature	Not specified in search results	
Ionization Mode	Positive Electrospray Ionization (ESI+)	[2]
Detection Mode	Multiple Reaction Monitoring (MRM)	[2]
Limit of Detection (LOD)	6 pg/mL (0.0012 ppm with respect to 5 mg/mL test concentration)	[2]
Limit of Quantitation (LOQ)	10 pg/mL (0.002 ppm with respect to 5 mg/mL test concentration)	[2]
Linearity Range	10 to 1,000 pg/mL	[2]

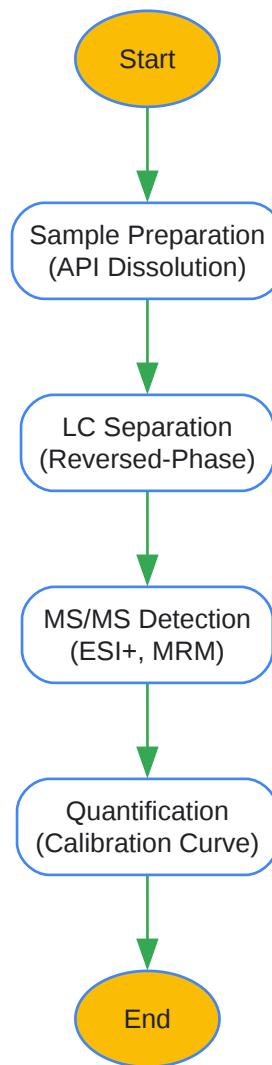
Sample Preparation Protocol:

- Stock Solution Preparation: A stock solution of the N-nitroso dabigatran etexilate reference standard is prepared by dissolving 5 mg of the substance in 5 mL of methanol to achieve a

concentration of 1 mg/mL. This solution should be stored between 2 and 8 °C and protected from light.[2]

- Working Standard Solutions: Working standards are prepared by diluting the stock solution with a suitable diluent (e.g., a mixture of methanol and acetonitrile with pH adjustment using ammonium hydroxide) to achieve a final concentration range for the calibration curve (e.g., 0.01 to 1 ng/mL).[2]
- API Sample Preparation: 20 mg of the dabigatran etexilate API is dissolved in 4 mL of the selected diluent in a volumetric flask. The solution is then vortexed at 2,000 rpm for 10 minutes.[2]

The following diagram illustrates the general workflow for the analytical quantification of N-nitroso dabigatran etexilate.



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Caption: Analytical workflow for the quantification of N-nitroso dabigatran etexilate.

Significance and Regulatory Context

Nitrosamine impurities, including N-nitroso dabigatran etexilate, are of significant concern to regulatory agencies such as the FDA and EMA due to their potential carcinogenic properties.[\[6\]](#) [\[7\]](#) As a result, strict limits are placed on the acceptable daily intake of such impurities in pharmaceutical products. The presence of N-nitroso-dabigatran has led to recalls of generic dabigatran etexilate products.[\[7\]](#) Therefore, robust and sensitive analytical methods are crucial for the monitoring and control of this impurity in both the active pharmaceutical ingredient and the final drug product to ensure patient safety.

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